molecular formula C8H12N2O2 B14798825 (S)-6-(Methoxymethylene)tetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one

(S)-6-(Methoxymethylene)tetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one

Cat. No.: B14798825
M. Wt: 168.19 g/mol
InChI Key: XUGYLLXLKVLJGZ-XPPMVYLVSA-N
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Description

(S)-6-(Methoxymethylene)tetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a pyrroloimidazole core, which is known for its potential biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(Methoxymethylene)tetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of a suitable intermediate, followed by cyclization using specific catalysts and reagents . The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-6-(Methoxymethylene)tetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.

Scientific Research Applications

(S)-6-(Methoxymethylene)tetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-6-(Methoxymethylene)tetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6-(Methoxymethylene)tetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one is unique due to its specific methoxymethylene group and the tetrahydro-1H-pyrrolo[1,2-c]imidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(6E,7aS)-6-(methoxymethylidene)-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one

InChI

InChI=1S/C8H12N2O2/c1-12-5-6-2-7-3-9-8(11)10(7)4-6/h5,7H,2-4H2,1H3,(H,9,11)/b6-5+/t7-/m0/s1

InChI Key

XUGYLLXLKVLJGZ-XPPMVYLVSA-N

Isomeric SMILES

CO/C=C/1\C[C@H]2CNC(=O)N2C1

Canonical SMILES

COC=C1CC2CNC(=O)N2C1

Origin of Product

United States

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